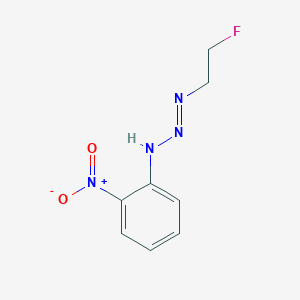
(1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoroethyldiazenyl)-2-nitro-aniline is a chemical compound characterized by the presence of a fluoroethyl group attached to a diazenyl moiety, which is further connected to a nitro-aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoroethyldiazenyl)-2-nitro-aniline typically involves the reaction of 2-nitroaniline with 2-fluoroethyl diazonium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Diazotization: 2-fluoroethylamine is treated with nitrous acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-nitroaniline in the presence of a suitable catalyst to form N-(2-fluoroethyldiazenyl)-2-nitro-aniline.
Industrial Production Methods
Industrial production of N-(2-fluoroethyldiazenyl)-2-nitro-aniline may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoroethyldiazenyl)-2-nitro-aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-aminoaniline derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
N-(2-fluoroethyldiazenyl)-2-nitro-aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-fluoroethyldiazenyl)-2-nitro-aniline involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the following pathways:
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways.
Receptor Binding: Binds to cellular receptors, modulating signal transduction pathways.
DNA Interaction: Interacts with DNA, leading to potential genotoxic effects.
Comparison with Similar Compounds
N-(2-fluoroethyldiazenyl)-2-nitro-aniline can be compared with other similar compounds such as:
N-(2-chloroethyldiazenyl)-2-nitro-aniline: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
N-(2-bromoethyldiazenyl)-2-nitro-aniline: Contains a bromoethyl group, leading to different reactivity and properties.
N-(2-iodoethyldiazenyl)-2-nitro-aniline: Features an iodoethyl group, which may affect its chemical behavior and applications.
Properties
CAS No. |
78604-33-8 |
|---|---|
Molecular Formula |
C8H9FN4O2 |
Molecular Weight |
212.18 g/mol |
IUPAC Name |
N-(2-fluoroethyldiazenyl)-2-nitroaniline |
InChI |
InChI=1S/C8H9FN4O2/c9-5-6-10-12-11-7-3-1-2-4-8(7)13(14)15/h1-4H,5-6H2,(H,10,11) |
InChI Key |
NLFGLBGSOTVMQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NN=NCCF)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















